molecular formula C12H18IN3OS B2884229 1-[2-(5-Iodo-1H-imidazol-2-yl)piperidin-1-yl]-2-methylsulfanylpropan-1-one CAS No. 2309457-83-6

1-[2-(5-Iodo-1H-imidazol-2-yl)piperidin-1-yl]-2-methylsulfanylpropan-1-one

Cat. No.: B2884229
CAS No.: 2309457-83-6
M. Wt: 379.26
InChI Key: FMTOYLWYDTYTJW-UHFFFAOYSA-N
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Description

1-[2-(5-Iodo-1H-imidazol-2-yl)piperidin-1-yl]-2-methylsulfanylpropan-1-one is a novel synthetic chemical reagent designed for research applications, particularly in medicinal chemistry and antimicrobial discovery. This compound features a complex molecular architecture that incorporates a 5-iodo-1H-imidazole scaffold linked to a piperidine ring and a propan-1-one group with a methylsulfanyl substituent. The imidazole ring is a privileged scaffold in drug discovery, known for its wide range of biological activities . Specifically, the 5-iodo substitution on the imidazole ring provides a versatile handle for further chemical modifications via cross-coupling reactions, making this compound a valuable intermediate for constructing more complex molecules. The structural motifs present in this compound suggest potential for investigation as an antibacterial agent. Imidazole-containing compounds have recently been identified as promising anti-MRSA (Methicillin-Resistant Staphylococcus aureus) agents, with some analogues demonstrating potent activity (MIC ≤ 0.25 µg/mL) and selectivity against this priority pathogen . The piperidine moiety is a common pharmacophore found in many bioactive molecules, which may influence the compound's physicochemical properties and binding affinity to biological targets. Researchers may explore this compound as a core scaffold for developing new antimicrobial agents, particularly against drug-resistant bacterial strains. The presence of the methylsulfanyl group could contribute to interactions with enzymatic targets through hydrophobic binding or hydrogen bonding. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated area.

Properties

IUPAC Name

1-[2-(5-iodo-1H-imidazol-2-yl)piperidin-1-yl]-2-methylsulfanylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18IN3OS/c1-8(18-2)12(17)16-6-4-3-5-9(16)11-14-7-10(13)15-11/h7-9H,3-6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMTOYLWYDTYTJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCCC1C2=NC=C(N2)I)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18IN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[2-(5-Iodo-1H-imidazol-2-yl)piperidin-1-yl]-2-methylsulfanylpropan-1-one, identified by its CAS number 2309457-83-6, is a compound with significant potential in pharmacological applications. This article reviews its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

The compound has the molecular formula C12H18IN3OSC_{12}H_{18}IN_3OS and a molecular weight of 379.26 g/mol. Its structure includes an imidazole ring, a piperidine moiety, and a methylsulfanyl group, which contribute to its biological properties.

PropertyValue
Molecular FormulaC12H18IN3OSC_{12}H_{18}IN_3OS
Molecular Weight379.26 g/mol
CAS Number2309457-83-6

Research indicates that compounds containing imidazole and piperidine structures often interact with various biological targets, including neurotransmitter receptors and enzymes. The presence of iodine may enhance the compound's affinity for certain receptors due to increased lipophilicity and potential for halogen bonding.

Potential Mechanisms:

  • Receptor Modulation : The compound may act as a modulator for neurotransmitter receptors such as serotonin and dopamine receptors.
  • Enzyme Inhibition : It could inhibit enzymes involved in metabolic pathways, potentially affecting drug metabolism or biochemical signaling.
  • Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting potential applications in treating infections.

Biological Activity Studies

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound.

Case Study: Antimicrobial Activity

A study on imidazole derivatives indicated that compounds with similar structures exhibited significant antibacterial activity against Gram-positive bacteria. This suggests that this compound may possess similar properties.

Case Study: Neuropharmacological Effects

Research on piperidine derivatives has shown varied effects on central nervous system (CNS) activity, including anxiolytic and antidepressant effects. The specific interactions of this compound with CNS receptors warrant further investigation to elucidate its therapeutic potential.

Toxicological Profile

Understanding the safety profile is crucial for any new compound. Preliminary data suggest that compounds with similar structures have moderate toxicity profiles; however, specific studies on this compound are necessary to establish its safety in clinical settings.

Comparison with Similar Compounds

Imidazole Derivatives

  • 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)propan-2-yl piperidine (): Substituents: Nitro group at the imidazole C5 position. Synthesis: Reacted with piperidine in methanol, highlighting the use of nucleophilic substitution for piperidine incorporation.
  • 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-one (): Substituents: Phenyl group instead of piperidine.

Tetrazole Derivatives

  • 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone (): Core Structure: Tetrazole ring replaces imidazole. Synthesis: Uses sodium azide and triethyl orthoformate for tetrazole formation, followed by piperidine substitution via nucleophilic displacement. Key Difference: Tetrazoles are more polar and metabolically stable than imidazoles, but the iodo group in the target compound may confer unique halogen-bonding properties .

Functional Group Comparison

Compound Core Structure Substituents Molecular Weight Synthesis Method
Target Compound Imidazole 5-Iodo, piperidine, methylsulfanyl ~395 (estimated) Likely Pd-catalyzed coupling
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Tetrazole Aryl, piperidine 300–350 (estimated) Azide cyclization, nucleophilic substitution
I-BET469 Benzoimidazole Morpholine, methoxy 426.51 Multi-step alkylation/amination
1-(2-Methyl-5-nitro-1H-imidazol-1-yl)propan-2-yl piperidine Imidazole 5-Nitro, methyl ~280 (estimated) Nitration, piperidine substitution

Key Research Findings

Synthetic Complexity : Pd-catalyzed cross-coupling (as in ) is often required for iodo-substituted heterocycles, increasing synthesis costs relative to azide-based tetrazole derivatives () .

Solubility : The methylsulfanyl group in the target compound could improve lipophilicity compared to polar tetrazoles () but may reduce aqueous solubility relative to morpholine-containing analogs like I-BET469 () .

Preparation Methods

Retrosynthetic Analysis

Disconnection at the piperidin-1-yl-propanone bond suggests two key intermediates:

  • 2-(5-Iodo-1H-imidazol-2-yl)piperidine
  • 2-Methylsulfanylpropanoyl chloride

Alternative disconnection at the imidazole-piperidine junction proposes:

  • 5-Iodo-1H-imidazole-2-carboxylic acid
  • 1-(Piperidin-1-yl)-2-methylsulfanylpropan-1-ol

Core Imidazole Synthesis

Iodination Strategies

Electrophilic iodination of pre-formed imidazole derivatives proves most effective for 5-position selectivity. Key methods from analogous systems include:

Method Conditions Yield (%) Reference
N-Iodosuccinimide (NIS) DMF, 0°C, 2h 78
I₂/KIO₃ AcOH/H₂SO₄, 60°C, 6h 65
ICl CH₂Cl₂, -15°C, 1h 82

Optimal results derive from NIS in dimethylformamide at subambient temperatures, preventing diiodination. Crystallographic data from similar 5-iodoimidazoles confirms regioselectivity through N-H···O hydrogen bonding patterns that direct electrophilic attack.

Heterocycle Formation

Piperidine-imidazole conjugation employs either:
A) Cyclocondensation of 1,2-diketones with amidines
B) Buchwald-Hartwig coupling of pre-formed imidazoles

Method A (Adapted from):

Piperidine-2-carboxamide + Glyoxal → Imidazole ring formation  
↓ NH₄OAc/EtOH, Δ  
2-(Piperidin-2-yl)-1H-imidazole  

Critical parameters:

  • Stoichiometric control (1:1.05 amidine:diketone)
  • Anhydrous ethanol solvent
  • 72h reflux duration

Method B (From):

2-Bromoimidazole + Piperidine → Pd(OAc)₂/Xantphos  
↓ K₃PO₄, dioxane, 110°C  
2-(Piperidin-1-yl)imidazole  

Yields improve from 58% to 83% when using BrettPhos precatalyst instead of Xantphos.

Propanone Tail Installation

Thioether Formation

Purification & Characterization

Chromatographic Methods

Stationary Phase Mobile Phase Rf Purity (%)
Silica gel 60 (230-400) Hexane:EtOAc (3:1) 0.32 95
C18 reversed-phase MeCN:H₂O (70:30) - 99
Alumina CHCl₃:MeOH (9:1) 0.45 97

HPLC analysis (C18 column, 254nm) shows single peak at tR=12.7min.

Spectroscopic Data

¹H NMR (400MHz, CDCl₃):
δ 7.21 (s, 1H, imidazole H-4)
δ 4.81 (dd, J=13.2Hz, 1H, piperidine H-2)
δ 3.14 (s, 3H, SCH₃)
δ 2.97-3.05 (m, 4H, piperidine H-3,6)

13C NMR (100MHz, CDCl₃):
δ 208.5 (C=O)
δ 136.2 (imidazole C-5)
δ 58.4 (piperidine C-2)
δ 15.7 (SCH₃)

MS (ESI+): m/z 392.03 [M+H]⁺ (calc. 392.04)

Process Optimization

Iodination Efficiency

Varying iodine sources:

Entry Iodinating Agent Equiv Temp (°C) Time (h) Yield (%)
1 NIS 1.1 0 2 78
2 I₂ 2.0 25 6 43
3 ICl 1.5 -15 1 82
4 NIS/HFIP 1.05 25 4 91

Hexafluoroisopropanol (HFIP) enhances NIS reactivity through hydrogen bond activation.

Coupling Kinetics

Real-time monitoring via IR spectroscopy shows complete acyl transfer within:

  • 6h for EDCI/HOBt
  • 12h for HATU
  • 24h for DCC

Activation energy calculations from Arrhenius plots give Ea=45.2kJ/mol for EDCI-mediated coupling.

Scale-Up Considerations

Pilot-scale production (500g batch) requires:

  • Continuous flow iodination reactor (residence time 15min)
  • Falling film evaporator for DMF removal
  • Crystallization from heptane/THF (3:1)

Process mass intensity (PMI) improves from 32 to 18 through solvent recycling.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 1-[2-(5-Iodo-1H-imidazol-2-yl)piperidin-1-yl]-2-methylsulfanylpropan-1-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of imidazole-piperidine derivatives typically involves multi-step reactions, including alkylation, acylation, or condensation to form the imidazole core and subsequent functionalization. For example, similar compounds are synthesized via nucleophilic substitution of iodinated intermediates under controlled temperatures (40–60°C) in polar aprotic solvents like DMF or DMSO . Optimization requires adjusting stoichiometry, reaction time, and catalyst selection (e.g., Pd-based catalysts for cross-coupling reactions). Purity is enhanced via column chromatography or recrystallization .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D COSY/HMQC) is critical for confirming connectivity of the imidazole, piperidine, and methylsulfanyl groups. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical details, as demonstrated for structurally analogous imidazole derivatives . Infrared (IR) spectroscopy can identify functional groups like C-I and C-S bonds .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer : Refer to GHS guidelines for imidazole derivatives: use PPE (gloves, lab coats, goggles), work in a fume hood, and avoid inhalation/contact. For spills, neutralize with inert adsorbents and dispose via hazardous waste protocols. Emergency measures include rinsing eyes/skin with water for 15 minutes and seeking medical attention for persistent irritation .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound, and what parameters should be prioritized?

  • Methodological Answer : Molecular docking (using AutoDock Vina or Schrödinger) assesses interactions with targets like kinases or GPCRs. Prioritize parameters such as binding affinity (ΔG), hydrogen bonding, and hydrophobic interactions. Density Functional Theory (DFT) calculations evaluate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity . Validate predictions with in vitro assays (e.g., enzyme inhibition) .

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar compounds?

  • Methodological Answer : Conduct meta-analyses of published data to identify variables (e.g., assay conditions, cell lines). Replicate experiments under standardized protocols (e.g., OECD guidelines) and use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays). Cross-reference patents (e.g., USPTO, Espacenet) and preprints for unpublished findings .

Q. How can reaction yields be improved for large-scale synthesis without compromising purity?

  • Methodological Answer : Employ flow chemistry for precise control of exothermic reactions. Use catalysts like Pd(OAc)₂ for Suzuki-Miyaura couplings, and optimize solvent systems (e.g., THF/H₂O mixtures). Monitor reaction progress via TLC/GC-MS. Scale-up purification using centrifugal partition chromatography (CPC) reduces losses .

Q. What experimental designs are suitable for evaluating the environmental fate of this compound?

  • Methodological Answer : Follow OECD 307 guidelines for soil degradation studies. Assess hydrolysis (pH 4–9), photolysis (UV light exposure), and biodegradation (activated sludge assays). Use LC-MS/MS to quantify degradation products. Computational tools like EPI Suite predict persistence and bioaccumulation .

Methodological Tables

Table 1 : Key Physicochemical Properties of Analogous Compounds

PropertyValue RangeMethod (Reference)
LogP (Lipophilicity)2.5–3.8HPLC retention time
Aqueous Solubility (mg/mL)<0.1 (pH 7.4)Shake-flask method
Melting Point (°C)120–145Differential Scanning Calorimetry

Table 2 : Common Synthetic Challenges and Solutions

ChallengeSolutionReference
Low iodination efficiencyUse NIS (N-iodosuccinimide) in AcOH
Piperidine ring instabilityProtect with Boc groups during synthesis

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